molecular formula C8H12O2 B2801741 2-(3-Bicyclo[3.1.0]hexanyl)acetic acid CAS No. 1780872-44-7

2-(3-Bicyclo[3.1.0]hexanyl)acetic acid

Cat. No.: B2801741
CAS No.: 1780872-44-7
M. Wt: 140.182
InChI Key: VFLUKLONYOJQIH-UHFFFAOYSA-N
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Description

2-(3-Bicyclo[3.1.0]hexanyl)acetic acid (CAS 1780872-44-7) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery. The compound features a rigid, conformationally constrained bicyclo[3.1.0]hexane scaffold, which is valued for its ability to mimic sugar ring conformations in nucleoside and nucleotide analogues . This scaffold, often referred to as a "north" methanocarba structure, is frequently employed to lock nucleosides into a specific three-dimensional shape, which can significantly enhance their affinity and selectivity for target receptors such as the adenosine A3 receptor (A3AR) and metabotropic glutamate receptors (mGluRs) . Researchers utilize this acetic acid derivative as a key synthetic intermediate for the development of potent and selective receptor agonists . Furthermore, the bicyclo[3.1.0]hexane core is a critical component in the synthesis of novel carbanucleoside analogues investigated for their antiviral properties, including activity against HIV . The structural constraint imposed by the scaffold makes it a versatile precursor for constructing complex, three-dimensional architectures in organic synthesis . This product is intended for research applications as a synthetic intermediate and is strictly for Laboratory Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal application.

Properties

IUPAC Name

2-(3-bicyclo[3.1.0]hexanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)3-5-1-6-4-7(6)2-5/h5-7H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLUKLONYOJQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the 2 3 Bicyclo 3.1.0 Hexanyl Acetic Acid Core and Its Analogues

Strategic Approaches to Bicyclo[3.1.0]hexane Ring System Construction

The formation of the bicyclo[3.1.0]hexane core relies on strategic bond formations that establish the fused cyclopropane (B1198618) and cyclopentane (B165970) rings. Key methodologies include cyclopropanation of cyclopentene (B43876) precursors, ring-closing metathesis of acyclic dienes, intramolecular cyclizations, and tandem reactions that build the core in a sequential manner.

Cyclopropanation Reactions for Bicyclic Formation

One of the most direct methods for constructing the bicyclo[3.1.0]hexane system is the cyclopropanation of a cyclopentene derivative. This approach leverages well-established reactions that form a three-membered ring from an alkene.

The Simmons-Smith reaction is a powerful and widely used method for converting alkenes into cyclopropanes with high stereospecificity. The reaction typically involves an organozinc carbenoid, often referred to as iodomethylzinc iodide (ICH2ZnI), which is generated in situ from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org The configuration of the double bond is preserved in the cyclopropane product because the methylene (B1212753) group is delivered to both carbons of the alkene simultaneously. wikipedia.org

A key feature of the Simmons-Smith reaction is its susceptibility to directing groups, such as hydroxyl groups, which can chelate to the zinc reagent and direct the cyclopropanation to the syn face of the molecule. This has been exploited for the diastereoselective synthesis of substituted bicyclo[3.1.0]hexanes. acs.org For instance, the cyclopropanation of chiral, acyclic allylic alcohols using the Simmons-Smith reagent proceeds with high stereocontrol. unl.pt An intramolecular version, the Intramolecular Simmons-Smith (IMSS) reaction, has been developed for the successful synthesis of bicyclo[3.1.0]hexanes from functionalized gem-diiodoalkanes containing allylic alcohols. acs.orgresearchgate.net

Modifications to the classical Simmons-Smith conditions have been developed to enhance reactivity and practicality. The Furukawa modification, which utilizes diethylzinc (B1219324) (Et2Zn) in place of the zinc-copper couple, is often preferred for less nucleophilic alkenes and is experimentally practical. wikipedia.orgunl.ptmdpi.com

Precursor TypeReagentKey FeatureProduct Stereochemistry
CyclopentenolZn-Cu, CH2I2Hydroxyl-directedsyn-cyclopropanation
Allylic gem-diiodoalkaneEt2Zn, CH2I2Intramolecular reactionHigh diastereoselectivity
Unfunctionalized CyclopenteneEt2Zn, CH2I2 (Furukawa)Enhanced reactivityStereospecific

The Johnson–Corey–Chaykovsky reaction provides an alternative method for cyclopropanation, particularly from α,β-unsaturated ketones. wikipedia.org This reaction involves the addition of a sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide, to an enone. wikipedia.orgrsc.org The nucleophilic ylide adds to the carbon-carbon double bond in a conjugate fashion, followed by an intramolecular 3-exo-tet ring closure that displaces the sulfoxide (B87167) or sulfide (B99878) leaving group to form the cyclopropane ring.

This methodology has been applied to the synthesis of the bicyclo[3.1.0]hexane framework starting from cyclopentenone derivatives. rsc.org For example, reaction of a substituted cyclopentenone with a sulfonium (B1226848) ylide, formed in situ, can generate the bicyclo[3.1.0]hexane skeleton. rsc.orgresearchgate.net The reaction is known for its diastereoselectivity, often favoring the formation of the trans product. wikipedia.org This method is a valuable tool for creating the bicyclic core, especially when an enone precursor is readily accessible. rsc.org

SubstrateYlide ReagentMechanismKey Advantage
CyclopentenoneDimethylsulfoxonium methylideConjugate addition, then ring closureAccess from α,β-unsaturated ketones
Substituted EnoneDimethylsulfonium methylideNucleophilic addition/displacementDiastereoselective formation

Ring-Closing Metathesis (RCM) as a Versatile Synthetic Tool

Ring-closing metathesis (RCM) has emerged as a powerful strategy for the formation of cyclic structures, including the cyclopentene ring of the bicyclo[3.1.0]hexane system. This reaction typically employs ruthenium-based catalysts, such as the Grubbs catalysts, to form a new double bond from a precursor containing two terminal alkenes. nih.gov

In the context of bicyclo[3.1.0]hexane synthesis, a common strategy involves preparing an acyclic diene that already contains the cyclopropane ring. For example, a cyclopropane-fused starting material can be elaborated through reactions like a Grignard addition with vinylmagnesium bromide to introduce a vinyl group. nih.gov The resulting diene can then undergo an RCM reaction to form the fused five-membered ring, yielding a bicyclo[3.1.0]hexene derivative. nih.gov This product can be subsequently hydrogenated to afford the saturated bicyclo[3.1.0]hexane core. The choice of catalyst and reaction conditions is crucial to minimize side reactions like dimerization. drughunter.com

PrecursorCatalystKey TransformationIntermediate Product
Cyclopropyl-diene2nd Generation Grubbs CatalystFormation of cyclopentene ringBicyclo[3.1.0]hex-3-en-2-ol
1,6-diene with silyl (B83357) groupGrubbs CatalystConformationally controlled RCMBicyclo[n.3.1]alkene

Intramolecular Epoxide Opening Cyclizations

Intramolecular cyclization reactions provide a powerful means of constructing bicyclic systems by forming one of the rings from a suitably functionalized precursor. A notable strategy for synthesizing the bicyclo[3.1.0]hexane ring system involves the base-promoted ring contraction of an epoxy ketone. researchgate.net

This approach may start from a readily available precursor like cyclohexane-1,4-dione. researchgate.net Through a series of transformations, an epoxy ketone intermediate is generated. Treatment of this intermediate with a base can induce a Favorskii-type rearrangement or a related ring contraction mechanism. This process involves the intramolecular opening of the epoxide ring by an enolate, leading directly to the formation of the bicyclo[3.1.0]hexane skeleton. This method efficiently establishes the fused bicyclic core in a single, strategic step. researchgate.net

Starting MaterialKey IntermediateReaction TypeProduct Core
Cyclohexane-1,4-dioneEpoxy ketoneBase-promoted ring contractionBicyclo[3.1.0]hexane

Tandem Alkylation and γ-Lactonization Sequences

Tandem or cascade reactions offer an elegant and atom-economical approach to building complex molecular architectures from simple starting materials. A key strategy for synthesizing precursors to the bicyclo[3.1.0]hexane system involves a tandem alkylation followed by γ-lactonization. nih.gov

This sequence can be initiated by the reaction of a nucleophile, such as the enolate of diethyl malonate, with a bifunctional electrophile like epichlorohydrin. The initial reaction is an alkylation that opens the epoxide ring. This is followed by an intramolecular cyclization where the newly formed alkoxide attacks one of the ester groups, leading to the formation of a cyclopropane-fused γ-lactone. nih.gov This lactone is a versatile intermediate that contains the core cyclopropane ring and functional handles that can be further manipulated to complete the synthesis of the bicyclo[3.1.0]hexane system. nih.gov

Reactant 1Reactant 2Reaction SequenceKey Intermediate
Diethyl malonate(R)- or (S)-EpichlorohydrinTandem Alkylation/LactonizationCyclopropane-fused γ-lactone

Convergent (3+2) Annulation Strategies

Convergent synthesis, where a complex molecule is assembled from distinct fragments, provides an efficient pathway to the bicyclo[3.1.0]hexane core. A notable strategy is the (3+2) annulation of cyclopropenes with aminocyclopropanes, which builds the five-membered ring onto a pre-existing three-membered ring. nih.govsemanticscholar.org This approach is unprecedented in its use of cyclopropanes as three-carbon partners in this type of annulation. nih.gov

Under mild photoredox conditions using an organic or iridium photocatalyst and blue LED irradiation, a variety of substituted bicyclo[3.1.0]hexanes can be synthesized. rsc.orgresearchgate.net This method is particularly effective for creating structures with an all-carbon quaternary center. rsc.orgresearchgate.net The reaction demonstrates a broad scope, accommodating a range of cyclopropene (B1174273) and cyclopropylaniline derivatives. rsc.org High diastereoselectivity has been achieved, especially when using difluorocyclopropenes, which are important for accessing building blocks for medicinal chemistry. nih.govrsc.org This convergent strategy allows for rapid access to valuable bicyclic scaffolds with three contiguous stereocenters. nih.govrsc.org

Table 1: Scope of Photoredox-Catalyzed (3+2) Annulation This table is representative of the types of substrates used in these reactions and is based on findings from cited research.

Cyclopropene Partner Aminocyclopropane Partner Catalyst System Yield (%) Diastereomeric Ratio (dr) Reference
Diester-substituted N-Aryl cyclopropylaniline Iridium Photocatalyst Good N/A rsc.orgresearchgate.net
Phenyl-substituted N-Aryl cyclopropylaniline Organic Dye (4CzIPN) Good N/A researchgate.net
gem-Difluorocyclopropene N-PMP-cyclopropylamine Iridium Photocatalyst High 15:1 rsc.org
Cyano-substituted N-Aryl cyclopropylaniline Organic Dye (4CzIPN) Good N/A

Enantioselective and Diastereoselective Synthesis of 2-(3-Bicyclo[3.1.0]hexanyl)acetic Acid Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for the enantioselective and diastereoselective synthesis of this compound derivatives is of paramount importance. nih.govd-nb.info Strategies often focus on establishing the key stereocenters during the formation of the bicyclic core or in subsequent functionalization steps. researchgate.netacs.org

Gold(I)-catalyzed oxidative cyclopropanation of 1,6-enynes provides a route to densely functionalized bicyclo[3.1.0]hexanes with up to three contiguous stereocenters, often with high enantioselectivity (up to 98:2 e.r.). researchgate.net Another powerful approach involves the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes, which can construct the bicyclo[3.1.0]hexane skeleton containing two vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity. d-nb.info

Chiral Auxiliaries and Catalytic Asymmetric Induction in Bicyclo[3.1.0]hexane Synthesis

Enantiomerically pure bicyclo[3.1.0]hexane derivatives can be synthesized using chiral auxiliaries or through asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. For example, a Simmons-Smith approach using a chiral auxiliary has been employed to produce (1R,5S)-bicyclo[3.1.0]hexan-2-one with good diastereoselectivity. acs.org Similarly, chiral-auxiliary-substituted 6,6-dibromobicyclo[3.1.0]hexanes have been used in reactions with indole (B1671886) to create adducts for the enantioselective synthesis of certain alkaloids. nih.gov The use of Oppolzer's N-acylcamphorsultams as chiral auxiliaries in reactions with a titanium-propene complex allows for the highly enantio- and diastereoselective synthesis of 2-substituted 1-bicyclo[3.1.0]hexanols. nih.gov

Asymmetric catalysis, which uses a small amount of a chiral catalyst to control stereochemistry, is often a more efficient method. A notable example is the development of an asymmetric Pd(II)/Pd(IV) catalytic cycle using a chiral SPRIX ligand. nih.gov This system catalyzes the enantioselective cyclization of enyne derivatives to furnish lactones with a bicyclo[3.1.0]hexane skeleton, achieving up to 95% enantiomeric excess (ee). nih.gov Cobalt(II)-based catalytic systems have also been developed for the asymmetric radical cascade cyclization of 1,6-enynes with diazo compounds, enabling the stereoselective construction of multisubstituted cyclopropane-fused tetrahydrofurans. nih.gov

Table 2: Examples of Asymmetric Catalysis in Bicyclo[3.1.0]hexane Synthesis

Reaction Type Catalyst/Ligand System Product Type Enantioselectivity (ee) Reference
Oxidative Cyclization of Enyne Pd-i-Pr-SPRIX complex Lactone-fused bicyclo[3.1.0]hexane Up to 95% nih.gov
Radical Cascade Cyclization Co(II) / Chiral Porphyrin Cyclopropane-fused tetrahydrofuran High nih.gov
Alkyne Oxidation/Cyclopropanation Au(I) / Chiral Phosphoramidite Functionalized bicyclo[3.1.0]hexane Up to 98:2 e.r. researchgate.net
Intramolecular Radical Cyclopropanation Cu(I) / Secondary Amine Bicyclo[3.1.0]hexane with quaternary centers Good to Excellent d-nb.info

Control of Stereogenic Centers during Functionalization

Stereocontrol can also be exerted during the functionalization of a pre-formed bicyclo[3.1.0]hexane or a suitable precursor. An efficient synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one starts from (R)-1,2-epoxyhex-5-ene. acs.org A key step is a highly diastereoselective intramolecular cyclopropanation where deprotonation of the epoxide with a hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) occurs trans to the alkyl chain. acs.org The subsequent intramolecular cyclization proceeds through a defined chair transition state to yield the desired bicyclo[3.1.0]hexan-2-ol with high stereocontrol, which is then oxidized to the ketone. acs.org

Similarly, a triethylaluminum-mediated intramolecular reaction involving an epoxide opening and cyclopropanation has been shown to produce highly functionalized bicyclo[3.1.0]hexane systems with perfect endo selectivity for hydrogen or fluorine substituents. acs.org These stereoselective transformations are crucial for synthesizing specific isomers of potent and selective metabotropic glutamate (B1630785) receptor (mGluR) agonists. acs.org

Introduction and Modification of the Acetic Acid Side Chain

Strategies for Carboxylic Acid Installation

The installation of the acetic acid moiety or a precursor is a critical step in the synthesis of the target compound. One common method involves the introduction of a two-carbon unit that can be converted to a carboxylic acid. This often begins with the creation of a functional group handle, such as a ketone, on the bicyclic core.

For instance, a ketone like bicyclo[3.1.0]hexan-2-one can be subjected to a Strecker reaction. google.com This involves treatment with ammonia (B1221849) and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to form an amino-nitrile with high diastereoselectivity. google.com Subsequent hydrolysis of the nitrile group, typically under strong acidic conditions (e.g., HCl or H₂SO₄), yields the corresponding amino acid, which contains the desired carboxylic acid function. google.com While this example leads to an amino acid, the principle of nitrile hydrolysis is a general and effective method for installing the carboxylic acid group.

Another approach involves the conversion of a hydroxymethyl group. A lipase-catalyzed resolution can provide an enantiomerically pure precursor such as 4-(tert-butyldiphenylsilamethoxy)-1-(hydroxymethyl)bicyclo[3.1.0]hexan-2-ol. nih.gov The hydroxymethyl group can then be oxidized in a subsequent step to the carboxylic acid, thus installing the acetic acid side chain.

Derivatization of the Acetic Acid Moiety

Once the this compound core is established, the carboxylic acid group serves as a versatile handle for further derivatization. Standard organic transformations can be applied to modify this moiety, leading to a wide range of analogues with potentially different biological properties.

The carboxylic acid can be converted into esters through Fischer esterification or by reaction with alkyl halides in the presence of a base. It can also be transformed into amides by activating the carboxylic acid (e.g., forming an acid chloride or using coupling reagents like DCC or HATU) and then reacting it with a primary or secondary amine. These derivatizations are fundamental in medicinal chemistry for modulating properties such as solubility, stability, and receptor binding affinity. For example, the bicyclo[3.1.0]hexane scaffold has been incorporated into adenosine (B11128) derivatives to create potent and selective A₃ receptor ligands, where modifications at the 5'-position (analogous to the acetic acid side chain) involved converting an alcohol to an azide, which was then used to form triazoles or reduced to an amine for further reactions. nih.gov

Novel Catalytic Systems and Reaction Conditions in Bicyclo[3.1.0]hexane Chemistry

The construction of the bicyclo[3.1.0]hexane framework, a key structural motif in numerous natural products and bioactive molecules, has been significantly advanced through the development of innovative catalytic systems. These modern methodologies offer milder reaction conditions, broader substrate scopes, and enhanced efficiency compared to traditional synthetic routes. This section delves into two prominent areas of catalytic research that have recently impacted the synthesis of bicyclo[3.1.0]hexane derivatives: photoredox catalysis for the formation of the bicyclic core and the use of Lewis and Brønsted acids and bases to mediate key rearrangement and cyclization reactions.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds under exceptionally mild conditions. A notable application in bicyclo[3.1.0]hexane chemistry is the convergent synthesis of the bicyclic core through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. nih.govrsc.org This approach constructs the five-membered ring of the bicyclo[3.1.0]hexane system and has been shown to be effective using either iridium-based or purely organic photoredox catalysts under blue LED irradiation. rsc.orgresearchgate.net The reaction proceeds with good yields for a wide array of cyclopropene and cyclopropylaniline derivatives. rsc.org A key advantage of this methodology is its high diastereoselectivity, particularly when using difluorocyclopropenes, which provides access to valuable fluorinated building blocks for medicinal chemistry. nih.govresearchgate.net

The reaction is proposed to proceed via a single-electron transfer mechanism, activating the aminocyclopropane for the annulation reaction. This photoredox-mediated strategy represents a significant advancement, as it provides a convergent and complementary approach to the more traditional methods that often rely on the intramolecular cyclization of pre-functionalized starting materials. nih.gov

Table 1: Photoredox-Catalyzed (3 + 2) Annulation for Bicyclo[3.1.0]hexane Synthesis

CatalystLight SourceReactantsProductYieldKey Features
Iridium Photoredox CatalystBlue LEDDiester-substituted cyclopropenes and AminocyclopropanesSubstituted Bicyclo[3.1.0]hexanesGoodBroad substrate scope, mild conditions. rsc.org
Organic Photoredox Catalyst (4DPAIPN)Blue LEDDiester-substituted cyclopropenes and AminocyclopropanesSubstituted Bicyclo[3.1.0]hexanesGoodMetal-free alternative, good yields. researchgate.net
Iridium Photoredox CatalystBlue LEDDifluorocyclopropenes and AminocyclopropanesFluorinated Bicyclo[3.1.0]hexanesNot specifiedHigh diastereoselectivity. nih.govresearchgate.net

Lewis acid and base catalysis has been instrumental in effecting a variety of transformations to construct and modify the bicyclo[3.1.0]hexane skeleton. These catalysts can activate substrates and control reaction pathways in both cyclization and rearrangement reactions.

One significant application is in the rearrangement of activated bicyclo[3.1.0]hexane systems. For instance, a bicyclo[3.1.0]hexane derivative containing a ketone and an ester or aldehyde on the cyclopropane ring undergoes selective ring opening via methanolysis. acs.org The outcome of the reaction is dictated by the catalytic conditions: acidic conditions lead to the formation of a 4-methoxycyclohexane, while basic conditions yield a 3-methoxymethylcyclopentanone. This demonstrates the power of acid/base catalysis to control the regioselectivity of bond cleavage in these strained systems. acs.org

In the realm of cyclization, Lewis acids have been employed to promote the formation of the bicyclo[3.1.0]hexane core from acyclic precursors. Gold-catalyzed cyclization/hydroboration of 1,6-enynes provides a facile and atom-economical, one-step route to bicyclo[3.1.0]hexane boranes. researchgate.net These products are stable and can be further functionalized, highlighting the synthetic utility of this method. researchgate.net Similarly, cooperative catalytic systems, such as a Cu(I)/secondary amine combination, have been developed for the intramolecular radical α-cyclopropanation of aldehydes. nih.gov This process constructs the bicyclo[3.1.0]hexane skeleton with high efficiency and can be rendered asymmetric, providing enantioenriched products bearing congested vicinal all-carbon quaternary stereocenters. nih.gov

Table 2: Lewis Acid and Base Catalyzed Reactions in Bicyclo[3.1.0]hexane Chemistry

Catalyst SystemReaction TypeSubstrateProductKey Features
Acidic Conditions (e.g., H+)Rearrangement (Methanolysis)Activated Bicyclo[3.1.0]hexane4-MethoxycyclohexaneSelective cleavage of one cyclopropane bond. acs.org
Basic Conditions (e.g., MeO-)Rearrangement (Methanolysis)Activated Bicyclo[3.1.0]hexane3-MethoxymethylcyclopentanoneSelective cleavage of a different cyclopropane bond. acs.org
Gold CatalystCyclization/Hydroboration1,6-EnynesBicyclo[3.1.0]hexane BoranesAtom-economical, one-step synthesis of stable boranes. researchgate.net
Cu(I)/Secondary AmineCyclization (Radical)Unsaturated AldehydesBicyclo[3.1.0]hexanesAsymmetric synthesis of complex bicyclic structures. nih.gov

Mechanistic Investigations of Chemical Reactivity and Transformations of Bicyclo 3.1.0 Hexanyl Systems

Ring Strain and Molecular Rearrangements in Bicyclo[3.1.0]hexane Derivatives

The defining structural feature of the bicyclo[3.1.0]hexane system is the fusion of a cyclopentane (B165970) and a cyclopropane (B1198618) ring, which imposes rigid conformational constraints on the molecule. This inherent ring strain is a critical factor in the chemical behavior of these compounds, making them susceptible to a variety of molecular rearrangements under thermal, photochemical, or catalytic conditions. rsc.org These rearrangements often involve the cleavage of the strained cyclopropane ring to form more stable structures.

Thermal rearrangements of bicyclo[3.1.0]hexane derivatives typically proceed through the cleavage of the cyclopropane ring. For instance, the thermal rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol occurs through a two-step mechanism on the ground state potential energy surface. nih.govirbbarcelona.org The initial and rate-determining step is the breaking of the internal C-C bond of the cyclopropane ring, which involves a high energy barrier. nih.govirbbarcelona.org This leads to the formation of a singlet intermediate, which then undergoes a subsequent 1,2-hydrogen shift with a much lower energy barrier to yield the final product. nih.govirbbarcelona.org

Computational studies on the thermal rearrangement of 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one have revealed a mechanism involving two different potential energy surfaces of two spin multiplicities. rsc.org The reaction starts on the closed-shell singlet surface and, after surmounting a transition state, an intersystem crossing occurs, leading to the more energetically favorable triplet product. rsc.org The kinetics of thermal rearrangements in the Δ2-thujene system, a substituted bicyclo[3.1.0]hex-2-ene, have also been investigated, providing further insight into the behavior of diradical intermediates in these transformations. acs.org

Table 1: Calculated Energy Barriers for Thermal Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one

StepDescriptionEnergy Barrier (kcal/mol at 0 K)
1Opening of the three-membered ring41.2
21,2-hydrogen shift2.7

This table is based on ab initio CASSCF and CASPT2 calculations. nih.gov

Photochemical rearrangements of bicyclo[3.1.0]hexane systems offer alternative pathways for transformation. The isomerization of hexatrienes to bicyclo[3.1.0]hexenes is a well-known photochemical reaction, sometimes referred to as the 'photochemical Diels-Alder reaction'. oregonstate.edu These reactions are thought to proceed via triplet excited states, which can be depicted as diradicals. msu.edu

For bicyclo[3.1.0]hex-3-en-2-one, computational studies suggest that the most efficient photochemical route involves the cleavage of the internal cyclopropane C-C bond in the triplet state, which is essentially barrierless. nih.govirbbarcelona.org This is followed by a radiationless decay to the ground state potential energy surface via intersystem crossing, leading to the formation of the same singlet intermediate as in the thermal pathway, which then undergoes a low-barrier 1,2-hydrogen shift. nih.govirbbarcelona.org The study of the stereochemistry of the di-pi-methane rearrangement in related systems has provided insights into the concerted nature of these photochemical transformations. tamu.edu

In the presence of strong acids, such as superacids like fluorosulphuric acid, bicyclo[3.1.0]hexane derivatives can undergo protonation and subsequent ring-opening of the cyclopropane moiety. This process is driven by the formation of stabilized carbocationic intermediates. Studies have shown that the protonation of bicyclo[3.1.0]hexan-3-one in superacid media leads to the generation of cyclopentenium ions through the cleavage of the internal C1-C5 bond of the bicyclic system.

Lewis acids can also catalyze the cycloisomerization of acyclic precursors to form bicyclo[3.1.0]hexenes. oregonstate.edu For example, the treatment of certain hexatrienes with dimethylaluminum chloride results in the formation of a bicyclo[3.1.0]hexene core. oregonstate.edu The proposed mechanism involves the formation of zwitterionic intermediates that undergo C-C bond formation. oregonstate.edu Gold(I) complexes have also been shown to catalyze the cycloisomerization of 1,5-enynes to produce bicyclo[3.1.0]hexenes through a proposed mechanism involving a cyclopropylcarbinyl cation intermediate. acs.org

Reaction Kinetics and Thermodynamic Considerations in Bicyclo[3.1.0]hexane Transformations

The kinetics of ring-opening reactions in bicyclo[3.1.0]hexane systems have been studied to understand the factors influencing the reaction rates and pathways. For the 1-bicyclo[3.1.0]hexanylmethyl radical, two competing fragmentation pathways exist: a ring-expansion pathway leading to a 3-methylenecyclohexenyl radical and a non-expansion pathway yielding a 2-methylenecyclopentyl-1-methyl radical. uci.edu

The rate constants for these rearrangements have been measured using the PTOC-thiol competition method. The ring-expansion pathway is kinetically favored. uci.edu The thermodynamic driving force for many of these transformations is the release of the inherent ring strain within the bicyclo[3.1.0]hexane framework. rsc.org For instance, in the development of a transfer hydrochlorination reagent based on a trichlorinated bicyclo[3.1.0]hexane core, the release of ring strain is a key driving force for the desired reaction. d-nb.info

Table 2: Rate Equations for the Rearrangement of 1-Bicyclo[3.1.0]hexanylmethyl Radical

PathwayRate Equation (log(k/s⁻¹))
Ring-Expansion(12.5 ± 0.1) - (4.9 ± 0.1)/θ
Non-Expansion(11.9 ± 0.6) - (6.9 ± 0.8)/θ

Where θ = 2.303RT in kcal/mol. uci.edu

Bond Activation and Cleavage Patterns within the Bicyclic Framework

The presence of activating groups, such as a carbonyl group, adjacent to the cyclopropane ring in bicyclo[3.1.0]hexane systems makes the ring susceptible to various ring-opening reactions. The specific bond that is cleaved often depends on the reaction conditions.

In the methanolysis of a bicyclo[3.1.0]hexane with a cyclopropane carbon flanked by a ketone and an ester or aldehyde, the cleavage pattern is dependent on the pH. nih.gov

Acidic conditions : Under acidic conditions, the reaction predominantly yields a 4-methoxycyclohexane derivative. This suggests a specific mode of cyclopropane ring opening where the C1-C6 bond is cleaved, followed by the nucleophilic attack of methanol. nih.gov

Basic conditions : Conversely, under basic conditions, the methanolysis leads to the formation of a 3-methoxymethylcyclopentanone. This product arises from the cleavage of the C1-C5 bond of the cyclopropane ring, followed by methanol addition. nih.gov

These distinct outcomes highlight the tunability of the reactivity of the bicyclo[3.1.0]hexane framework and its utility in directing the formation of different cyclic systems. DFT studies on the rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane and 1-siloxy-bicyclo[3.1.0]hexane catalyzed by a Pt-salt show that the reaction proceeds via oxidative addition to form a platinacyclobutane intermediate, followed by cleavage of the Pt-C bond to open the ring. nih.gov

Advanced Spectroscopic and Computational Structural Elucidation of Bicyclo 3.1.0 Hexanyl Scaffolds

High-Resolution Spectroscopic Techniques for Structural Assignment

The unambiguous determination of the structure, stereochemistry, and conformation of bicyclo[3.1.0]hexanyl derivatives relies on a suite of advanced spectroscopic methods. Each technique provides complementary information, culminating in a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the complex structures of bicyclo[3.1.0]hexane derivatives. Both ¹H and ¹³C NMR spectra provide critical information about the connectivity and chemical environment of atoms within the molecule. nih.govacs.org

In ¹H NMR, the coupling constants (J-values) between adjacent protons are particularly insightful for determining the relative stereochemistry of substituents. The rigid bicyclic framework leads to characteristic coupling patterns that can differentiate between cis and trans relationships. For instance, studies on various bicyclo[3.1.0]hexane systems have established typical J-values that correlate with specific dihedral angles, allowing for detailed conformational assignments. rsc.orgrsc.orgresearchgate.net

Detailed research findings from the analysis of substituted bicyclo[3.1.0]hexane derivatives demonstrate the power of this technique. For example, in one study, stereochemical assignments were confirmed using typical coupling-constant data; a cis relationship between protons H₁ and H₂ resulted in a coupling constant (J₁₋₂) of 6.6 Hz, whereas a trans relationship showed a J-value of approximately 0 Hz. rsc.orgresearchgate.net

Table 1: Representative ¹H NMR Coupling Constants in Bicyclo[3.1.0]hexane Systems

Interacting ProtonsStereochemical RelationshipTypical Coupling Constant (J)
H₁ – H₂cis~4.6–6.6 Hz
H₁ – H₂trans~0 Hz
H₄ – H₅cis~4.2 Hz
H₄ – H₅trans~0 Hz
Data compiled from representative studies of bicyclo[3.1.0]hexane derivatives. rsc.orgresearchgate.net

Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI) and fast atom bombardment (FAB), are crucial for confirming the molecular formula of novel bicyclo[3.1.0]hexanyl compounds. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments, thereby validating the proposed structure. scispace.com

For example, in the characterization of (1′R,2′S,4′S,5′S)-4-(6-Amino-2-methylthio-9H-purin-9-yl)-1-[(phosphato)methyl]-2-(phosphato)bicyclo[3.1.0]-hexane, negative-ion FAB-MS was used to identify the molecular ion peak, confirming the molecular weight. nih.gov Similarly, electron ionization (EI) mass spectrometry has been used to characterize other derivatives like Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, providing a distinct fragmentation pattern that serves as a fingerprint for the compound. nist.gov

Table 2: High-Resolution Mass Spectrometry Data for a Bicyclo[3.1.0]hexane Nucleotide Analogue

CompoundIonization MethodCalculated Mass (m/z)Found Mass (m/z)
C₁₄H₂₀N₅O₈P₂ (M⁺-1)Negative-FAB448.0787448.0807
Data from a study on P2Y₁ receptor antagonists. nih.gov

While NMR and MS provide data on connectivity and molecular formula, single-crystal X-ray crystallography offers the most definitive method for determining the absolute stereochemistry and solid-state conformation of bicyclo[3.1.0]hexanyl scaffolds. nih.gov This technique provides a precise three-dimensional map of electron density in the crystal, allowing for the unambiguous assignment of all stereocenters. rsc.org

X-ray diffraction studies on various bicyclo[3.1.0]hexane derivatives have consistently confirmed that the ring system adopts a stable boat-like conformation. rsc.orgrsc.org For example, a study of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide revealed that the bicyclic skeleton exists in a boat conformation where the five-membered ring is significantly flattened compared to cyclopentane (B165970). rsc.org This method has also been instrumental in confirming the structures of complex synthetic intermediates and final products in the development of new therapeutics based on this scaffold. semanticscholar.orgmdpi.com

Conformational Dynamics and Preferred Orientations of Bicyclo[3.1.0]hexanyl Moieties

The fusion of the cyclopropane (B1198618) and cyclopentane rings profoundly restricts the conformational freedom of the bicyclo[3.1.0]hexane system, leading to a well-defined and predictable geometry. Computational studies and experimental data have shown that the boat-like conformation is the most stable arrangement for the bicyclo[3.1.0]hexane molecule. rsc.orgconicet.gov.ar This contrasts sharply with the flexible chair and envelope conformations of simple cyclohexane (B81311) or cyclopentane rings.

The defining feature of the bicyclo[3.1.0]hexane scaffold is the rigid orientation of the cyclopropane ring relative to the five-membered ring. This fusion forces the larger ring into a puckered, boat-like shape. rsc.orgconicet.gov.ar The presence of the three-membered ring introduces significant angle and torsional strain, which is minimized in this specific boat conformation. The geometry is further characterized by a flattening of the five-membered ring portion when compared to unsubstituted cyclopentane, a direct consequence of the fused cyclopropane. rsc.org This fixed orientation creates distinct steric environments on the endo and exo faces of the molecule, which is a key feature exploited in stereoselective synthesis.

The rigid bicyclo[3.1.0]hexane framework is exceptionally useful as a "conformationally locked" mimic of more flexible ring systems, particularly the furanose ring found in nucleosides. researchgate.net In solution, the ribose ring of a natural nucleoside exists in a dynamic equilibrium between two major puckered conformations, termed North (N) and South (S). nih.govscispace.com The ability to lock a synthetic analogue into one of these specific conformations can dramatically enhance its binding affinity and selectivity for a target enzyme or receptor. scispace.com

The bicyclo[3.1.0]hexane system achieves this conformational lock based on the relative position of the fused cyclopropane ring. researchgate.netconicet.gov.ar

North (N) Conformation: When the bicyclo[3.1.0]hexane system is substituted in a specific manner, it can mimic the North (C3'-endo) pucker of a ribose ring. This conformation is often preferred by polymerases. nih.gov The development of P2Y₁ receptor antagonists successfully utilized (N)-methanocarba analogues, where the bicyclic system locked the molecule in this bioactive conformation. nih.govscispace.com

South (S) Conformation: Conversely, altering the substitution pattern can lock the scaffold into a mimic of the South (C2'-endo) pucker. This conformation is often preferred by cellular kinases. nih.gov

This strategy of using the bicyclo[3.1.0]hexane backbone to rigidly hold substituents in either a syn (North-like) or anti (South-like) arrangement has been successfully applied to develop highly selective inhibitors for targets such as GABA transporters and histamine (B1213489) receptors. nih.govnih.gov The transformation from a bicyclo[3.1.0]hexane to a bicyclo[3.1.0]hexene nucleoside can further flatten the five-membered ring, which has been shown to rescue anti-HIV activity in certain analogues, highlighting the critical relationship between ring planarity and biological function. nih.gov

Theoretical Studies on Molecular Geometry and Electronic Structure

Theoretical and computational chemistry provide powerful tools for understanding the intricate relationship between the three-dimensional structure of a molecule and its chemical behavior. For bicyclo[3.1.0]hexanyl scaffolds, such as 2-(3-Bicyclo[3.1.0]hexanyl)acetic acid, these methods offer insights that are often inaccessible through experimental means alone. Quantum chemical calculations can precisely determine molecular geometries, electronic properties, and the relative stabilities of different conformations. Furthermore, by mapping potential energy surfaces, it is possible to elucidate complex reaction mechanisms and predict the most likely pathways for chemical transformations.

Quantum Chemical Calculations of Ground and Excited States

Quantum chemical calculations have been instrumental in elucidating the conformational preferences and electronic properties of the bicyclo[3.1.0]hexane system in both its ground and electronically excited states. These studies reveal that the fusion of a cyclopentane and a cyclopropane ring imposes significant conformational constraints, leading to a distinct structural preference.

In its ground state, the bicyclo[3.1.0]hexane framework preferentially adopts a "boat-like" conformation. conicet.gov.ar Early computational studies, as well as more recent investigations using Density Functional Theory (DFT), have shown this boat-like arrangement to be the sole stable configuration. conicet.gov.ar Ab initio calculations using methods such as Møller-Plesset perturbation theory (MP2) with basis sets like cc-pVTZ have been employed to determine the structures and relative energies of various conformations of bicyclo[3.1.0]hexane and its derivatives. nih.govresearchgate.net These theoretical predictions have been corroborated by experimental data from microwave and far-infrared spectroscopy. conicet.gov.ar The stability of the boat conformation is attributed to the steric hindrance introduced by the cyclopropane ring, which favors a pseudo-equatorial orientation to minimize repulsion between pseudo-axial hydrogen atoms on the cyclopentane ring. conicet.gov.ar

The study of electronically excited states is crucial for understanding the photochemical behavior of the bicyclo[3.1.0]hexane scaffold. For processes involving electronic excitation, single-reference methods like DFT can be insufficient. Consequently, higher-level multiconfigurational ab initio methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and second-order perturbation theory (CASPT2), are required to accurately describe the electronic structure of excited states and regions where potential energy surfaces intersect. researchgate.net For instance, studies on the photochemical rearrangement of a related compound, bicyclo[3.1.0]hex-3-en-2-one, utilized CASSCF and CASPT2 to explore reaction mechanisms. researchgate.net These calculations predicted that the reaction proceeds from the lowest-energy triplet state (T1), which involves the cleavage of an internal cyclopropane bond. researchgate.net Similarly, DFT calculations at the (U)B3LYP/6-311+G(d,p) level have been used to investigate the triplet (T1) state reaction coordinates in the formation of bicyclo[3.1.0]hexene derivatives from benzene (B151609) photoreactions. acs.org

Table 1: Summary of Quantum Chemical Calculation Methods and Findings for Bicyclo[3.1.0]hexane Scaffolds
System/ProcessComputational MethodBasis SetKey FindingsReference
Ground State ConformationDFTNot SpecifiedThe boat-like conformation is the most stable configuration. conicet.gov.ar
Ring-Puckering and ConformationsMP2cc-pVTZCalculated structures and relative energies of conformations; potential energy functions agree well with experimental data. nih.govresearchgate.net
Conformational StabilityAb initio3-21G, 3-21G(), 6-31GThe boat form is more stable than the chair form in the bicyclic system. capes.gov.br
Photochemical Rearrangement (Excited State)CASSCF, CASPT2Not SpecifiedThe reaction mechanism proceeds from the lowest-energy triplet state (T1) and involves cyclopropane bond cleavage. researchgate.net
Photoreaction Coordinate (Excited State)(U)B3LYP6-311+G(d,p)Elucidated the S0 and T1 reaction coordinates for the formation of bicyclo[3.1.0]hexenium cation. acs.org

Potential Energy Surface (PES) Mapping for Reaction Pathways

Potential Energy Surface (PES) mapping is a powerful computational technique used to visualize the energy of a molecule as a function of its geometry. It provides a comprehensive landscape of all possible conformations and the energetic barriers that separate them, thereby offering deep insights into reaction pathways and conformational preferences.

For the bicyclo[3.1.0]hexane system, PES mapping has been crucial in understanding its conformational space. conicet.gov.ar By systematically changing specific geometric parameters (like bond lengths or dihedral angles) and calculating the corresponding energy, a map is generated that reveals the low-energy valleys corresponding to stable conformers and the mountain passes that represent transition states. A PES scanning method has been employed to explore the conformational space of bicyclo[3.1.0]hexanes, confirming that the global minimum on the energy surface corresponds to the boat-like (BL) conformation. conicet.gov.ar These maps clearly show a restricted conformational flexibility, highlighting the rigidity of the scaffold. conicet.gov.ar

Theoretical ring-puckering potential energy functions (PEFs), which are essentially one-dimensional slices of the full PES, have been calculated for bicyclo[3.1.0]hexane and its analogues using ab initio methods (MP2/cc-pVTZ). nih.gov These functions, which describe the energy changes associated with the puckering motion of the five-membered ring, are typically asymmetric with an energy minimum that corresponds to the puckered boat-like structure. nih.govresearchgate.net

PES mapping is also indispensable for elucidating multistep reaction mechanisms. DFT has been used to map the transition states for thermal rearrangements of bicyclo[3.1.0]hexane derivatives, successfully detailing the reaction steps. In photochemical reactions, PES mapping using methods like CASSCF and CASPT2 is essential for identifying pathways on excited-state surfaces. researchgate.net For example, the calculated PES for the rearrangement of bicyclo[3.1.0]hex-3-en-2-one shows that on the ground state (S0) surface, the reaction involves breaking the internal cyclopropane C-C bond via a high-energy transition structure, leading to a singlet intermediate. researchgate.net This intermediate then undergoes a subsequent hydrogen shift to form the final product. researchgate.net The mapping reveals that the rate-determining step is the initial ring-opening, which has a significant energy barrier. researchgate.net

Table 2: Application of Potential Energy Surface (PES) Mapping to Bicyclo[3.1.0]hexane Scaffolds
Focus of StudyComputational ApproachKey Insights from PES MappingReference
Conformational SpacePES Scanning Method (DFT)Revealed a restricted conformational space with a global minimum at the boat-like (BL) conformation. conicet.gov.ar
Ring-Puckering MotionAb initio (MP2/cc-pVTZ) calculation of Potential Energy Functions (PEFs)Generated asymmetric potential functions with a single energy minimum corresponding to the puckered boat structure. nih.govresearchgate.net
Thermal RearrangementsDFT mapping of transition statesSuccessfully elucidated multi-step reaction mechanisms and identified transition state structures.
Photochemical RearrangementAb initio (CASSCF/CASPT2) PES calculationDetailed the reaction pathway on the ground state (S0) surface, identifying a high-energy ring-opening step as rate-determining. researchgate.net

Mechanistic Understanding of Biological Activity and Pharmacological Modulation by Bicyclo 3.1.0 Hexanyl Derivatives

Bicyclo[3.1.0]hexane as a Bioisosteric Replacement and Conformational Restrictor

The fusion of a cyclopentane (B165970) ring with a cyclopropane (B1198618) ring in the bicyclo[3.1.0]hexane system results in a rigid structure that can serve as a bioisosteric replacement for more flexible carbocyclic and heterocyclic rings. This conformational restriction is a powerful tool in drug design, enabling the synthesis of analogs that are "locked" into a specific bioactive conformation.

Design of Conformationally Locked Nucleoside Analogues

In the field of nucleoside chemistry, the flexibility of the ribose sugar ring presents a challenge for achieving receptor selectivity. The bicyclo[3.1.0]hexane scaffold has been successfully employed to replace the furanose ring, creating conformationally locked nucleoside analogues. nih.govnih.gov This substitution locks the pseudosugar moiety into either a "North" (N) or "South" (S) conformation, mimicking the two preferred puckering states of the natural ribose ring.

This approach has been instrumental in developing highly potent and selective ligands for various receptors. For instance, replacing the furanose ring with a bicyclo[3.1.0]hexane system in adenosine (B11128) derivatives has been shown to increase both binding affinity and selectivity for the A3 adenosine receptor. scispace.com The rigid (N)-methanocarba scaffold, a common name for the bicyclo[3.1.0]hexane core in these analogues, enforces a conformation that is favorable for binding to this specific receptor subtype.

Mimicry of Transition State Conformations in Enzyme Inhibition

The rigid geometry of the bicyclo[3.1.0]hexane system can also be exploited to mimic the distorted conformations of substrates in the transition state of enzymatic reactions. By designing molecules that resemble this high-energy state, potent enzyme inhibitors can be developed. This strategy has been applied to the development of inhibitors for glycosidases, where the bicyclic scaffold mimics the distorted boat conformation of the sugar ring during catalysis.

Elucidation of Molecular Targets and Their Interaction Mechanisms

The unique structural features of bicyclo[3.1.0]hexanyl derivatives have enabled the development of ligands that can modulate the activity of various receptors, including G protein-coupled receptors (GPCRs).

Adenosine Receptor (AR) Agonism and Antagonism: Structure-Affinity Relationships

The bicyclo[3.1.0]hexane scaffold has been extensively used to probe the structure-affinity relationships (SAR) of ligands for adenosine receptors, particularly the A3 subtype. nih.govnih.gov Studies on a series of bicyclo[3.1.0]hexane-based nucleosides have revealed key insights into the requirements for receptor binding.

Modifications at various positions of the purine (B94841) ring and the 5'-position of the bicyclo[3.1.0]hexane moiety have been explored to map the SAR. nih.gov For example, the introduction of an amino group at the 6-position of the adenine (B156593) ring significantly increases A3 receptor affinity, while a chloro substituent at the same position results in a loss of affinity. nih.gov Benzylation of the exocyclic amine at the 6-position can restore A3 receptor affinity. nih.gov The most potent derivatives have displayed moderate A3AR affinity with high selectivity. nih.gov

Compound ModificationReceptor Affinity (Ki)Selectivity
6-chloro substituentNo P1 receptor affinity-
6-amino group1.60 μM (A3)High for A3
6-methylthio groupLoss of P1 receptor affinity-
N6-benzyl group0.50 μM (A3)High for A3
N6,N6-dibenzyl, 2-methylthio0.38 μM (A3)High for A3

Data based on radioligand binding studies on a series of bicyclo[3.1.0]hexane-based nucleosides. nih.gov

P2Y1 Receptor Antagonism Mechanisms

In the context of P2Y receptors, the conformationally constrained (N)-methanocarba ring system has been crucial in developing potent and selective antagonists for the P2Y1 receptor. The preference for the northern (N) ring conformation of the ribose moiety for P2Y1 receptor antagonists was established using this rigid bicyclo[3.1.0]hexane substitute. scispace.comresearchgate.net

Combining the (N)-methanocarba modification with substitutions at the 2-position of the adenine moiety has led to the discovery of highly potent antagonists. scispace.com For instance, an (N)-methanocarba N6-methyl-2-iodo analogue has been reported as the most potent and selective P2Y1 receptor antagonist. scispace.com These antagonists function by competitively blocking the binding of the endogenous agonist ADP to the receptor.

CompoundP2Y1 Receptor Affinity (Ki)Antagonist Activity (KB)
(N)-methanocarba N6-methyl-2-iodo analogue0.79 nM1.74 nM

Data from studies on 2-substituted adenine nucleotide analogues containing a bicyclo[3.1.0]hexane ring system. scispace.com

Inhibition of Viral Enzymes (e.g., Influenza Neuraminidase)

The bicyclo[3.1.0]hexane scaffold has been strategically employed in the design of inhibitors targeting viral enzymes, most notably influenza neuraminidase (NA). This enzyme is crucial for the release of new virus particles from infected cells, making it a prime target for antiviral drugs. The rationale behind using the bicyclo[3.1.0]hexane framework is to mimic the distorted boat conformation of the sialic acid substrate as it binds to the neuraminidase active site during the catalytic process. nih.gov This constrained bicyclic system is designed to act as a transition-state analogue, potentially offering high binding affinity and specificity. nih.gov

Researchers have developed synthetic routes to a novel class of bicyclo[3.1.0]hexane derivatives for this purpose, often involving a photochemical reaction followed by a Johnson-Corey-Chaykovsky cyclopropanation. Subsequent functionalization has been explored with the goal of occupying the 150-cavity, a pocket near the active site that can enhance inhibitor binding.

Enzyme inhibition assays have demonstrated that these compounds can achieve low micromolar inhibition against both group-1 (H5N1) and group-2 (H9N2) influenza neuraminidase subtypes. nih.gov These findings validate the bicyclo[3.1.0]hexane scaffold as a viable mimic of the distorted sialic acid transition state. nih.gov However, the inhibitory activity of the first-generation compounds was found to be at least four orders of magnitude less potent than existing drugs like oseltamivir. nih.govusfca.edu Further attempts to improve activity by introducing different functional groups, such as free ammonium (B1175870) and guanidinium (B1211019) groups or various ether side chains, did not yield significant improvements, with none of the new variants displaying activity at concentrations below 2 mM. nih.gov This suggests that while the core scaffold is appropriate, the precise choice and positioning of functional groups on the bicyclo[3.1.0]hexyl system are critical and require further optimization to achieve productive interactions within the enzyme's catalytic site. usfca.edunih.gov

Structure-Activity Relationship (SAR) Studies for Bicyclo[3.1.0]hexanyl-based Ligands

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of bicyclo[3.1.0]hexanyl-based compounds. The rigid nature of the scaffold provides a stable platform for systematic modifications to probe interactions with biological targets. nih.govnih.gov

A comprehensive SAR study was conducted on a series of bicyclo[3.1.0]hexane-based nucleosides targeting the adenosine A3 receptor (A3AR). mdpi.com Researchers systematically modified the purine ring at the 1-, 2-, and 6-positions, as well as the 5'-position of the bicyclo[3.1.0]hexane moiety. The study found that modifications at the 5'-position were generally not well-tolerated. However, alterations to the purine base yielded significant insights. The most potent compound identified featured a dibenzylamino group at the 6-position combined with a methylthio group at the 2-position, resulting in a moderate A3AR affinity (Ki of 0.38 μM) and high selectivity. mdpi.com In contrast, introducing a free exocyclic amine at the 6-position resulted in a loss of affinity.

Table 1: SAR of Bicyclo[3.1.0]hexane Nucleosides at Adenosine A3 Receptor
CompoundModification (Purine Ring)A3R Affinity (Ki, μM)
132-Nitro, 6-Benzylamino>10
152-Amino, 6-(p-methoxybenzyl)amino0.50
302-Methylthio, 6-Dibenzylamino0.38
312-Chloro, 6-Dibenzylamino>10
366-Amino (Adenosine analogue)Affinity at A1, A2A, and A3
425'-Triazole ester modification6.35

In a different therapeutic area, SAR studies on bicyclo[3.1.0]hexyl ureas as melanin-concentrating hormone receptor-1 (MCH-R1) antagonists for obesity treatment revealed distinct trends. It was found that 3,4- or 3,5-disubstitution on the aryl urea (B33335) portion with electron-withdrawing groups, such as halogens, was beneficial for activity and pharmacokinetic properties. In a departure from SAR in related chemical series, simple, unsubstituted phenyl groups on the terminal aryl ring of the bicyclic core were found to be sufficient for high potency.

Table 2: SAR of Bicyclo[3.1.0]hexyl Ureas as MCH-R1 Antagonists
CompoundAryl Urea SubstitutionTerminal Aryl Ring SubstitutionMCH-R1 Affinity (Ki, nM)
23aNot specifiedNot specified15
24e3-CF3, 4-FUnsubstituted PhenylPotent

Conversely, SAR studies of bicyclo[3.1.0]hexane derivatives as influenza neuraminidase inhibitors demonstrated the challenge of optimizing these ligands. While the scaffold itself was validated as a transition-state mimic, extensive modifications with various functional groups failed to produce compounds with potency comparable to existing antiviral drugs, highlighting that the specific geometry and placement of interacting moieties are paramount for effective inhibition. nih.govnih.gov

Emerging Research Frontiers and Potential Applications in Chemical Biology and Drug Discovery

Development of Novel Bicyclo[3.1.0]hexane-based Chemical Probes for Biological Systems

The development of chemical probes is crucial for dissecting complex biological processes. The bicyclo[3.1.0]hexane scaffold serves as a valuable framework for creating such tools due to its conformational rigidity. Researchers have successfully designed fluorescent ligands based on this scaffold to study G protein-coupled receptors (GPCRs), such as the adenosine (B11128) receptors (ARs). mdpi.com

For instance, functionalized congeners of (N)-methanocarba nucleosides, which feature the bicyclo[3.1.0]hexane ring system as a ribose replacement, have been developed as selective A3 adenosine receptor (A3AR) agonists and antagonists. nih.gov These derivatives incorporate chemically reactive groups at the end of a chain, allowing for covalent attachment to spectroscopic reporter groups like fluorophores (e.g., Cy5, Alexa Fluor 488) without compromising biological activity. mdpi.comnih.gov These fluorescent probes are instrumental in studying receptor-ligand interactions, receptor distribution, and function. mdpi.com

Another area of application is in the development of potential antitumor agents. nih.gov Complex alkaloid-like compounds with spiro-fused 3-azabicyclo[3.1.0]hexane moieties have been synthesized and evaluated for their biological activity, serving as probes to understand cancer cell proliferation. nih.gov

Table 1: Examples of Bicyclo[3.1.0]hexane-based Chemical Probes

Probe Type Scaffold Target Application
Fluorescent Ligand (N)-Methanocarba nucleoside A3 Adenosine Receptor Studying receptor-ligand interactions and receptor function. mdpi.comnih.gov

Advanced Computational Design of Next-Generation Bicyclo[3.1.0]hexanyl Compounds

Computational modeling plays a pivotal role in modern drug discovery, enabling the rational design of new therapeutic agents. The constrained conformation of the bicyclo[3.1.0]hexane scaffold makes it an ideal candidate for computational studies, as it reduces the conformational space that needs to be explored.

One notable example is the design of inhibitors for influenza A neuraminidase. Researchers used a bicyclo[3.1.0]hexane analogue of sialic acid, designed to mimic the flattened geometry of the transition state during enzymatic cleavage. plos.org Molecular modeling was employed to address the low activity of initial compounds by proposing new structures with different functional groups, such as ammonium (B1175870) and guanidinium (B1211019), to enhance interactions within the enzyme's active site. plos.org Although the subsequent compounds did not show significant activity, the study underscored the importance of computational design in tuning the positioning of functional groups on the bicyclo[3.1.0]hexyl system to achieve desired biological interactions. plos.org

Computational studies have also been instrumental in understanding the stereoselectivity of reactions used to synthesize bicyclo[3.1.0]hexane derivatives. For example, density functional theory (DFT) calculations have helped elucidate the mechanisms of radical additions and ring-openings, contributing to the development of highly stereoselective synthetic methods. researchgate.net This predictive power is essential for designing the next generation of bicyclo[3.1.0]hexanyl compounds with specific three-dimensional arrangements required for potent and selective biological activity.

Exploration of Biosynthetic Pathways and Natural Product Inspiration

The bicyclo[3.1.0]hexane framework is a prevalent scaffold found in a diverse range of natural products, many of which exhibit potent biological activities. rsc.orgresearchgate.net These natural compounds serve as a rich source of inspiration for the design of new therapeutic agents.

Examples of naturally occurring molecules containing this scaffold include sesquiterpenes like crispatene and cycloeudesmol, isolated from marine organisms, and laurinterol, which also originates from marine sources and displays significant bioactivity. rsc.org The compound thujone, a component of certain essential oils, also features the bicyclo[3.1.0]hexane skeleton. The existence of these molecules in nature suggests that biosynthetic pathways for their formation have evolved, although the specific enzymatic machinery is still an area of active investigation. Understanding these pathways could provide valuable insights for developing novel biocatalytic or biomimetic synthetic routes to these complex structures.

The biological activities of these natural products motivate medicinal chemists to use the bicyclo[3.1.0]hexane core as a building block for new drugs. rsc.org For example, Eli Lilly's glutamate (B1630785) derivative, a promising synthetic drug for treating psychiatric disorders, incorporates this rigid scaffold. rsc.org

Table 2: Bioactive Natural Products and Synthetic Compounds with Bicyclo[3.1.0]hexane Scaffold

Compound Type Source/Origin Noted Biological Activity
Crispatene Natural Product (Sesquiterpene) Marine Sources Potent Bioactivities
Cycloeudesmol Natural Product (Sesquiterpene) Marine Sources Potent Bioactivities
Laurinterol Natural Product (Sesquiterpene) Marine Sources Potent Bioactivities
Thujone Natural Product Essential Oils Component of certain essential oils

Integration of Bicyclo[3.1.0]hexane Scaffolds into Complex Molecular Architectures

The unique structural and chemical properties of the bicyclo[3.1.0]hexane system make it a valuable component for constructing complex molecular architectures. Its high ring strain contributes to unique chemical reactivity, while its rigidity allows it to act as a conformationally constrained bioisostere for more flexible ring systems like cyclohexane (B81311).

Synthetic chemists have developed numerous methods to access bicyclo[3.1.0]hexane derivatives and incorporate them into larger molecules. d-nb.info These strategies include:

Intramolecular Cyclization: Powerful methods for constructing the bicyclo[3.1.0]hexane skeleton with a high degree of stereocontrol.

Convergent Annulation: (3+2) annulation strategies that assemble the scaffold from individual fragments, rapidly increasing molecular complexity. rsc.orgnih.gov

Transannular Reactions: Diastereodivergent approaches that build the bicyclic core through transannular alkylation, allowing for the installation of multiple stereocenters. researchgate.net

These synthetic advancements provide access to a wide array of substituted bicyclo[3.1.0]hexane building blocks. rsc.org This allows medicinal chemists to systematically explore how the scaffold can be integrated into different molecular contexts to achieve desired therapeutic effects. researchgate.net For example, the scaffold has been used to create rigid analogues of nucleosides for probing adenosine and P2Y receptors, and as conformationally restricted analogues of sugar rings like β-arabinofuranosyl and α-galactofuranosyl rings. researchgate.netmdpi.comnih.gov The ability to incorporate this rigid unit into complex structures is key to developing novel ligands with enhanced potency and selectivity. researchgate.net

Q & A

Q. What are the key synthetic routes for 2-(3-bicyclo[3.1.0]hexanyl)acetic acid, and what reaction conditions are critical for yield optimization?

The synthesis typically involves cyclopropanation of N-allyl enamine carboxylates via copper-mediated systems. Two methods are prominent:

  • CuBr-mediated aerobic conditions : Enables stepwise cyclopropanation via carbocupration of alkenes.
  • CuBr₂/PhIO₂-catalyzed system : Offers complementary efficiency for intramolecular cyclization.
    Critical parameters include temperature (20–60°C), solvent choice (e.g., acetonitrile), and catalyst loading (5–10 mol%). Post-synthesis, diastereoselective reduction using NaBH₃CN in acetic acid ensures stereochemical control . Purification via column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) is recommended to achieve >90% purity .

Q. How does the bicyclo[3.1.0]hexane core influence the compound’s physicochemical properties?

The bicyclic framework imposes rigidity, enhancing metabolic stability and influencing solubility. Key structural

PropertyValue/Description
Molecular FormulaC₈H₁₁NO₂ (varies by substituents)
Stereochemistry(1R,5S,6R) configuration common
SolubilityModerate in polar aprotic solvents
LogP~1.2 (predictive)
The nitrogen atom in the azabicyclo system enables hydrogen bonding, affecting receptor binding in pharmacological studies .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms bicyclic structure and stereochemistry (e.g., δ 3.2–3.5 ppm for bridgehead protons).
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) assess purity and quantify degradation products.
  • X-ray Crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved when testing derivatives?

Contradictions often arise from assay variability (e.g., cell line specificity) or stereochemical impurities. Mitigation strategies:

  • Standardized Assays : Use isogenic cell lines and control for enantiomeric purity (e.g., chiral HPLC).
  • Metabolic Profiling : Compare hepatic microsomal stability across species to identify species-specific metabolism .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values in triplicate to validate reproducibility .

Q. What computational methods are effective in predicting SAR for bicyclo[3.1.0]hexane derivatives?

  • Docking Simulations : Use AutoDock Vina with receptor crystal structures (e.g., GPCRs) to prioritize substituents at the acetic acid moiety.
  • QM/MM Calculations : Model transition states for cyclopropanation to optimize catalyst-substrate interactions .
  • MD Simulations : Assess conformational stability of the bicyclic core in aqueous vs. lipid bilayer environments .

Q. What strategies improve diastereoselectivity in the synthesis of stereoisomers?

  • Chiral Auxiliaries : Incorporate tert-butoxycarbonyl (Boc) groups to direct cyclization stereochemistry.
  • Solvent Engineering : Polar solvents (e.g., DMF) favor endo transition states, enhancing (1R,5S,6R) selectivity.
  • Catalytic Asymmetric Synthesis : Chiral Cu(I) complexes (e.g., Josiphos ligands) achieve >90% enantiomeric excess (ee) in cyclopropanation .

Q. How do steric and electronic effects at the 3-position modulate pharmacological activity?

  • Steric Effects : Bulky substituents (e.g., adamantyl) reduce off-target binding but may hinder solubility.
  • Electronic Effects : Electron-withdrawing groups (e.g., -CN) at the acetic acid moiety enhance receptor affinity (ΔpIC₅₀ = 0.5–1.0).
  • Case Study : 3-Hydroxy-adamantyl analogs show 10-fold increased potency in enzyme inhibition assays compared to unsubstituted derivatives .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Challenge : Low yields (<40%) in large-scale cyclopropanation.
    • Solution : Continuous-flow reactors improve heat/mass transfer, boosting yields to 65–70% .
  • Challenge : Epimerization during purification.
    • Solution : Use low-temperature (4°C) silica gel chromatography with non-polar eluents .

Methodological Tables

Q. Table 1. Comparative Efficiency of Copper-Mediated Systems

ConditionCatalyst SystemYield (%)Diastereomeric Ratio
AerobicCuBr (10 mol%)5585:15
PhIO₂-oxidizedCuBr₂ (5 mol%)6292:8
Data from intramolecular cyclopropanation studies .

Q. Table 2. Solubility Profile in Common Solvents

SolventSolubility (mg/mL)
Water<0.1
Ethanol12.4
DMSO45.8
Predicted using ChemAxon software .

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